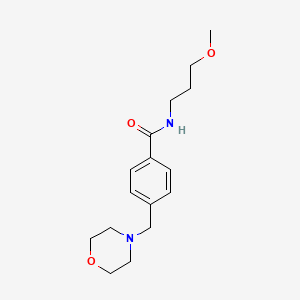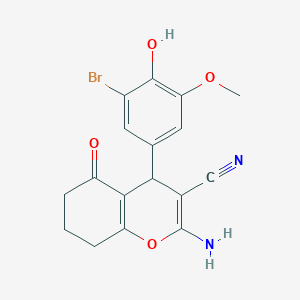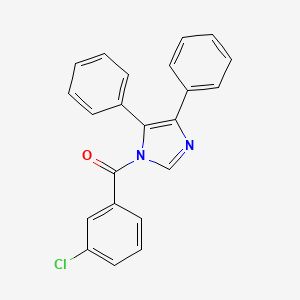
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. MPMB is a benzamide derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have unique biochemical and physiological effects. In vitro studies have shown that N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide can increase the release of acetylcholine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential neuroprotective effects, protecting neurons from oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, including its high purity and yield. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is its high cost, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research involving N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more selective sigma-1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide and its potential interactions with other cellular processes.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been achieved through various methods, including the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropionitrile in the presence of a reducing agent. Both methods have been shown to yield N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been used in various scientific research studies, including its potential use as a pharmacological tool for the treatment of neurological disorders. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential antipsychotic and antidepressant effects.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-10-2-7-17-16(19)15-5-3-14(4-6-15)13-18-8-11-21-12-9-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOFEYDVRUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)

![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5059780.png)
![N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)


![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5059828.png)
![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)